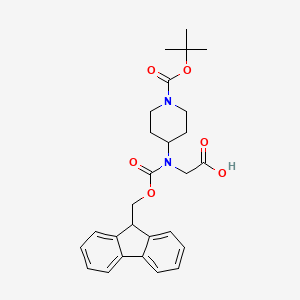

Fmoc-N-(1-Boc-piperidin-4-yl)-glycine

Description

The exact mass of the compound Fmoc-N-(1-Boc-4-piperidyl)glycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-14-12-18(13-15-28)29(16-24(30)31)26(33)34-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSAYWOINWZBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373273 | |

| Record name | Fmoc-N-(1-Boc-4-piperidyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-80-0 | |

| Record name | 1-(1,1-Dimethylethyl) 4-[(carboxymethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-N-(1-Boc-4-piperidyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-N-(1-Boc-piperidin-4-yl)-glycine: Properties and Applications

Introduction: A Versatile Building Block for Advanced Peptide Synthesis and Drug Discovery

Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is a non-proteinogenic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and peptide science. Its unique trifunctional structure, featuring a piperidine scaffold, a glycine backbone, and orthogonal Fmoc and Boc protecting groups, makes it an invaluable tool for the synthesis of complex peptides, peptidomimetics, and small molecule drug candidates.[1][2] The incorporation of the piperidine moiety is particularly noteworthy, as this heterocyclic system is a privileged scaffold in a vast array of FDA-approved drugs, contributing to enhanced pharmacokinetic properties and target engagement.[3][4][5]

This technical guide provides a comprehensive overview of the properties of this compound, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and insights into the strategic considerations for its use in drug design.

Core Properties and Specifications

This compound is a white to off-white powder, characterized by the following physicochemical properties:

| Property | Value | Source(s) |

| CAS Number | 269078-80-0 | [1] |

| Molecular Formula | C₂₇H₃₂N₂O₆ | [1] |

| Molecular Weight | 480.55 g/mol | [6] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥95% | [2] |

| Melting Point | 170-172 °C | [1] |

| Storage Conditions | 2-8°C | [1] |

Solubility Profile

While quantitative solubility data is not extensively published and should be determined empirically for specific applications, this compound is generally soluble in polar aprotic solvents commonly used in peptide synthesis, such as:

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dimethyl sulfoxide (DMSO)

It exhibits limited solubility in less polar solvents like dichloromethane (DCM) and is practically insoluble in water. The presence of the Boc group enhances its solubility in organic solvents compared to its unprotected counterpart.[1]

The Strategic Advantage of Orthogonal Protection

The key to the utility of this compound lies in its orthogonal protecting group strategy. This allows for the selective deprotection of either the N-terminal Fmoc group or the piperidine's Boc group, enabling divergent synthetic pathways.

Caption: Orthogonal deprotection strategy for this compound.

Fmoc Group Removal: The Gateway to Peptide Elongation

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, typically removed using a solution of a secondary amine, most commonly 20% piperidine in DMF.[7] The reaction proceeds via a β-elimination mechanism.

Caption: Mechanism of Fmoc deprotection by piperidine.

Boc Group Removal: Unveiling the Piperidine for Functionalization

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, readily cleaved with strong acids such as trifluoroacetic acid (TFA), typically in a solution of DCM.[7] This selective deprotection leaves the Fmoc group intact, allowing for modification of the piperidine nitrogen.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for introducing a constrained, cyclic amine scaffold into a peptide sequence. Due to the steric hindrance posed by the N-substituted piperidine ring, specialized coupling conditions are often required to ensure efficient amide bond formation.

Recommended Coupling Protocol: HATU-Mediated Activation

For sterically hindered amino acids like this compound, a highly efficient coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is recommended.[8][9] HATU promotes the formation of a highly reactive OAt-active ester, which rapidly acylates the free amine of the growing peptide chain with minimal risk of racemization.[10]

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF (peptide synthesis grade)

Step-by-Step Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative Kaiser test) and the resin is thoroughly washed with DMF.

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

-

Base Addition: Add DIPEA (6-10 equivalents) to the activation mixture.

-

Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time can be extended, or a double coupling can be performed.[11]

-

Monitoring: After the desired reaction time, perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Caption: Workflow for the coupling of this compound in SPPS.

The Role of the Piperidine Scaffold in Drug Design

The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a wide range of clinically approved drugs.[3][12] Its incorporation into peptide or small molecule structures can confer several advantageous properties:

-

Conformational Constraint: The cyclic nature of the piperidine ring reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a biological target.[13]

-

Improved Pharmacokinetics: The piperidine moiety can enhance metabolic stability, improve cell permeability, and modulate the lipophilicity of a compound, leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][4]

-

Vector for Functionalization: The nitrogen atom of the piperidine ring provides a handle for further chemical modification, allowing for the introduction of diverse functional groups to probe structure-activity relationships (SAR).[5][13]

Conclusion: A Key Enabler of Chemical Innovation

This compound is a sophisticated and versatile building block that empowers researchers and drug development professionals to explore novel chemical space. Its unique combination of a constrained piperidine scaffold and orthogonal protecting groups facilitates the synthesis of complex molecules with tailored properties. By understanding its core characteristics and employing optimized protocols, scientists can leverage this powerful tool to advance the frontiers of peptide science and medicinal chemistry.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Goti, G., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113642. [Link]

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

-

Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 5(127), 104417-104425. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved January 7, 2026, from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC.... Retrieved January 7, 2026, from [Link]

-

Molecules. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved January 7, 2026, from [Link]

-

University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 7, 2026, from [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved January 7, 2026, from [Link]

-

ChemBK. (n.d.). N-FMOC-1(1-BOC-PIPERIDIN-4-YL)-D,L-GLYCINE. Retrieved January 7, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. scbt.com [scbt.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ijnrd.org [ijnrd.org]

Fmoc-N-(1-Boc-piperidin-4-yl)-glycine chemical structure and formula.

An In-Depth Technical Guide to Fmoc-N-(1-Boc-piperidin-4-yl)-glycine: A Versatile Building Block for Advanced Peptide Synthesis

Introduction and Strategic Significance

In the landscape of modern medicinal chemistry and drug development, the rational design of peptide-based therapeutics and complex organic molecules is paramount. This compound has emerged as a pivotal building block, offering researchers a unique combination of structural features and synthetic versatility.[1][2] This derivative of glycine incorporates a piperidine scaffold, a privileged structure in drug discovery known to enhance pharmacological properties such as solubility, cell permeability, and metabolic stability.[1]

The compound is engineered with an orthogonal protection scheme—the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. This dual-protection strategy is the cornerstone of its utility, granting chemists precise control over the synthetic pathway, particularly within the robust framework of Solid-Phase Peptide Synthesis (SPPS).[1][3][] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, structural intricacies, and a field-proven protocol for its application, underscoring its value as an invaluable asset in contemporary chemical synthesis.[1]

Chemical Properties and Structure

This compound is a white, powdered solid at room temperature, valued for its stability under standard storage conditions.[1][3] Its structure is defined by a central glycine unit, where the amino group is substituted with both a 1-Boc-piperidin-4-yl group and the N-terminal Fmoc protecting group. This arrangement provides a sterically defined and functionally rich building block for further elaboration.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key quantitative and qualitative properties of the compound, consolidated from supplier data and chemical databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₂N₂O₆ | [1][3][5][6][7][8] |

| Molecular Weight | 480.55 g/mol | [5][6][7] |

| CAS Number | 269078-80-0 | [1][6][8] |

| Appearance | White powder or solid | [1][3] |

| Purity | ≥95-99% (by HPLC) | [1][3] |

| Melting Point | 170-172 °C | [1] |

| Storage Conditions | 0-8 °C, desiccated | [1][3] |

| Synonyms | Fmoc-N-(Boc-4-piperidyl)glycine | [1][6] |

The Principle of Orthogonal Protection

The synthetic power of this compound lies in its orthogonal protecting groups.[] Orthogonality in this context means that each protecting group can be removed under distinct chemical conditions without affecting the other, allowing for selective and sequential deprotection.[]

-

Fmoc (Fluorenylmethyloxycarbonyl) Group: This group protects the N-terminus of the glycine. It is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][10][11] This deprotection is the core iterative step in Fmoc-based SPPS, allowing for the sequential addition of amino acids to build the peptide chain.

-

Boc (tert-Butoxycarbonyl) Group: This group protects the secondary amine within the piperidine ring. It is stable to the basic conditions used for Fmoc removal but is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[][11] This ensures the piperidine nitrogen remains protected throughout chain assembly and is only deprotected during the final cleavage of the peptide from the solid support.

Orthogonal Deprotection Workflow

Caption: Orthogonal deprotection strategy in SPPS.

Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol

The following protocol outlines the incorporation of this compound into a peptide sequence using standard manual Fmoc-SPPS methodology. This protocol is designed to be a self-validating system, with checkpoints to ensure reaction completion.

Context of Application: This protocol assumes the synthesis is proceeding on a pre-loaded solid support (e.g., Rink Amide resin for a C-terminal amide) and that the N-terminal Fmoc group of the preceding amino acid has just been removed, exposing a free amine.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

Solvent: High-purity, peptide-synthesis-grade DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Qualitative Test: Ninhydrin test solution

Protocol: Coupling of this compound

-

Resin Preparation and Washing:

-

Action: Following the deprotection of the previous amino acid, thoroughly wash the peptide-resin. Perform a cycle of 3 washes with DMF (5 mL per gram of resin for 1 minute each).

-

Causality: This step is critical to remove residual piperidine and the dibenzofulvene-piperidine adduct, which would otherwise neutralize the coupling reagents and prevent an efficient reaction.[12]

-

-

Amino Acid Activation (Pre-activation):

-

Action: In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU/HOBt in DMF. Add 6 equivalents of DIPEA. Allow the solution to pre-activate for 2-5 minutes.

-

Causality: Pre-activation forms a highly reactive acyl-urea ester, priming the carboxylic acid for rapid and efficient amide bond formation with the resin's free amine.[13] Using a slight excess of the amino acid derivative drives the reaction to completion. DIPEA acts as a non-nucleophilic base to facilitate the activation.

-

-

Coupling Reaction:

-

Action: Add the activated amino acid solution to the washed resin. Agitate the vessel at room temperature for 1-2 hours.

-

Causality: Agitation ensures continuous interaction between the activated amino acid in the solution phase and the amine groups on the solid support, maximizing coupling efficiency.

-

-

Monitoring and Validation (Trustworthiness Checkpoint):

-

Action: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Ninhydrin test. A negative result (beads remain colorless or yellow) indicates complete coupling.

-

Causality: The Ninhydrin test detects free primary amines. A negative result validates that all available N-terminal amines on the resin have reacted.[10] If the test is positive (beads turn blue/purple), the coupling is incomplete. In this case, the coupling step should be repeated (double coupling) before proceeding.

-

-

Post-Coupling Wash:

-

Action: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly (3x with DMF, 3x with DCM) to remove excess reagents and byproducts.

-

Causality: This ensures that the subsequent deprotection step is clean and that no unreacted starting materials are carried over, which could cause side reactions or insertion errors in the peptide sequence.

-

-

Fmoc Deprotection for Next Cycle:

-

Action: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group from the newly added residue, preparing it for the next coupling cycle.[10][13]

-

Causality: This step regenerates the N-terminal amine, allowing for the continuation of the peptide chain elongation.

-

Conclusion and Future Perspectives

This compound stands out as a highly valuable and strategically designed building block for peptide and peptidomimetic synthesis.[1][14] Its pre-installed piperidine moiety offers a direct route to incorporating scaffolds known to improve drug-like properties, while the robust orthogonal protection scheme provides the necessary control for complex synthetic endeavors.[1] As the demand for sophisticated peptide therapeutics continues to grow, the utility of such specialized derivatives will undoubtedly expand, enabling the exploration of novel chemical space and the development of next-generation pharmaceuticals.

References

-

J&K Scientific LLC. (n.d.). Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine | 204058-24-2. Retrieved from [Link]

-

ChemBK. (n.d.). N-FMOC-1(1-BOC-PIPERIDIN-4-YL)-D,L-GLYCINE. Retrieved from [Link]

-

Wegner, K. et al. (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid. PubChem Compound Database. Retrieved from [Link]

-

Góngora-Pérez, R. D., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. Retrieved from [Link]

- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Retrieved from [Link]

-

Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. Retrieved from [Link]

-

SpectraBase. (n.d.). Fmoc-N-(1-boc-4-piperidyl)glycine. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-Gly-OH. Retrieved from [Link]

-

Gzella, A., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules, 25(17), 3975. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 269078-80-0 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | C27H32N2O6 | CID 2756163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. redalyc.org [redalyc.org]

- 10. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.uci.edu [chem.uci.edu]

- 14. jk-sci.com [jk-sci.com]

A Technical Guide to Fmoc-N-(1-Boc-piperidin-4-yl)-glycine: A Scaffold for Advanced Peptide Therapeutics

Abstract

This technical guide provides an in-depth exploration of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine (CAS No. 269078-80-0), a specialized amino acid derivative pivotal to modern peptide synthesis and drug discovery. This document details the compound's physicochemical properties, strategic importance, and validated protocols for its application. We delve into the rationale behind incorporating N-substituted, piperidine-containing residues to enhance the pharmacokinetic profiles of peptide-based therapeutics. Methodologies for its synthesis via common organic chemistry pathways are discussed, followed by a comprehensive, step-by-step protocol for its efficient incorporation into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for the creation of structurally defined and functionally optimized peptides.

Introduction: The Strategic Value of Non-Natural Amino Acids

The therapeutic potential of peptides is often hindered by poor metabolic stability, low cell permeability, and lack of conformational rigidity. The introduction of non-natural amino acids is a cornerstone strategy to overcome these limitations. This compound is a premier example of such a building block, designed to confer specific, advantageous properties upon a peptide backbone.[1]

Its structure is a chimera of three key components:

-

N-Substituted Glycine (Peptoid) Backbone: The substitution on the glycine nitrogen atom removes the backbone N-H group, a key site for proteolytic enzyme recognition and hydrogen bonding. This modification inherently increases resistance to enzymatic degradation.[2]

-

Piperidine Moiety: This cyclic aliphatic amine acts as a conformational constraint, reducing the flexibility of the peptide backbone. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the piperidine ring can improve solubility and influence the overall pharmacokinetic profile of the peptide.[3][4]

-

Orthogonal Protecting Groups (Fmoc and Boc): The molecule is engineered for seamless integration into standard Fmoc-based SPPS workflows. The base-labile Fmoc group provides temporary Nα-protection for iterative coupling, while the acid-labile Boc group ensures stable protection of the piperidine nitrogen until the final cleavage step. This orthogonality is the foundation of modern peptide chemistry.[3]

This guide will first characterize the molecule, then present a robust protocol for its synthesis, followed by a detailed workflow for its incorporation into peptide chains, and conclude with a discussion of its applications.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a reagent's properties are critical for reproducible and successful synthesis.

| Property | Value | Source(s) |

| Chemical Name | 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)(9H-fluoren-9-yl)methoxy)carbonyl)amino)acetic acid | [5] |

| Synonyms | Fmoc-N-(Boc-4-piperidyl)glycine | [6] |

| CAS Number | 269078-80-0 | [2][6] |

| Molecular Formula | C₂₇H₃₂N₂O₆ | [6] |

| Molecular Weight | 480.55 g/mol | [6] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 170-172 °C | [6] |

| Purity (Typical) | ≥98% (HPLC) | [6] |

| Storage Conditions | Store at 2-8 °C, protect from moisture | [6] |

Synthesis of the Building Block

While this compound is commercially available, understanding its synthesis is crucial for quality control and custom modifications. A definitive, peer-reviewed synthesis protocol for this exact molecule is not prevalent in the searched literature. However, its structure strongly suggests a synthesis based on the well-established method of reductive amination , a cornerstone of medicinal chemistry.

The logical and field-proven pathway involves three main stages: reductive amination to form the core N-C bond, saponification of the resulting ester, and finally, N-Fmoc protection.

Diagram: Plausible Synthetic Pathway

Caption: General synthetic route via reductive amination.

Methodology: General Protocol for Synthesis

This protocol is a self-validating system based on established chemical transformations for creating N-substituted amino acids.

Materials:

-

1-Boc-4-piperidone

-

Glycine ethyl ester hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE)

-

Sodium bicarbonate (NaHCO₃)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

-

1,4-Dioxane

-

Standard solvents for workup and purification (Ethyl acetate, hexane, etc.)

Step-by-Step Procedure:

-

Reductive Amination:

-

To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloroethane (DCE), add glycine ethyl ester hydrochloride (1.1 eq) and a mild base like triethylamine (1.1 eq) to free the amine.

-

Stir for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The use of NaBH(OAc)₃ is deliberate; it is a mild and selective reducing agent for imines that tolerates the ester functionality.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purify the crude product, Ethyl N-(1-Boc-piperidin-4-yl)glycinate, by column chromatography.

-

-

Ester Hydrolysis (Saponification):

-

Dissolve the purified ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, ~2.0 eq) and stir at room temperature. Saponification is chosen for its high efficiency in converting the ester to the required carboxylic acid for subsequent steps.

-

Monitor the reaction by TLC/LC-MS until completion (typically 2-4 hours).

-

Acidify the reaction mixture to pH ~3-4 with dilute HCl.

-

Extract the product, N-(1-Boc-piperidin-4-yl)glycine, with ethyl acetate. Dry the organic phase and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

-

-

Fmoc Protection:

-

Dissolve the carboxylic acid in a mixture of 1,4-dioxane and aqueous NaHCO₃ solution. The basic aqueous condition facilitates the reaction and keeps the carboxylate salt in solution.

-

Add Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu, 1.1 eq) and stir vigorously at room temperature overnight. Fmoc-OSu is a highly efficient and common electrophile for introducing the Fmoc group onto primary and secondary amines.

-

After reaction completion, acidify the mixture and extract the final product with ethyl acetate.

-

Purify the crude product by column chromatography to yield this compound as a white solid.

-

Self-Validation: The success of each stage must be confirmed. The intermediate and final products should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity, ensuring the integrity of the building block before its use in peptide synthesis.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The true utility of this building block lies in its seamless integration into the standard Fmoc-SPPS cycle. The protocol below is a generalized but robust procedure for its incorporation.

Diagram: Fmoc-SPPS Cycle for Incorporation

Sources

- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. infoscience.epfl.ch [infoscience.epfl.ch]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. jk-sci.com [jk-sci.com]

- 6. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to Fmoc-N-(1-Boc-piperidin-4-yl)-glycine: Properties and Applications

This guide provides an in-depth analysis of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine, a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. We will explore its core physicochemical properties, with a focus on its molecular weight, and illustrate its practical application in a laboratory setting. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who utilize peptide chemistry to develop novel therapeutics and research tools.

Introduction: A Versatile Building Block

This compound is a synthetic amino acid building block widely employed in solid-phase peptide synthesis (SPPS) and medicinal chemistry.[1][2] Its unique structure incorporates three key chemical moieties, each serving a distinct and critical function:

-

A Glycine Core: Providing a simple and flexible linkage point within a peptide sequence.

-

An Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group on the alpha-amino function, essential for the iterative nature of SPPS.[1][3]

-

A Boc (tert-butyloxycarbonyl) Protected Piperidine Ring: This functionalized side chain introduces a cyclic constraint and a secondary amine, which, after deprotection, can be used for further chemical modification, cyclization, or to modulate the pharmacological properties of the final peptide.[1]

This combination makes the reagent invaluable for creating complex peptide structures, including peptidomimetics, cyclic peptides, and molecules with enhanced stability and bioavailability.[3][4]

Physicochemical Properties and the Centrality of Molecular Weight

The precise molecular weight of a reagent is fundamental to the success of any chemical synthesis. It is the cornerstone of stoichiometric calculations, ensuring that reactants are combined in the correct proportions for optimal reaction efficiency, yield, and purity. Inaccurate stoichiometry can lead to incomplete reactions, the generation of impurities, and wasted starting materials.

The key quantitative data for this compound is summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₂N₂O₆ | [Chem-Impex, Santa Cruz Biotechnology, ChemicalBook][3][5][6] |

| Average Molecular Weight | 480.56 g/mol | [Sigma-Aldrich] |

| Monoisotopic Mass | 480.22603674 Da | [PubChem][7] |

| Appearance | White solid / powder | [Chem-Impex][1][3] |

| CAS Number | 269078-80-0 | [Chem-Impex, ChemicalBook, Sigma-Aldrich][1][6] |

| Melting Point | 170-172 °C | [Chem-Impex, Sigma-Aldrich][1] |

| Purity (typical) | ≥95% (HPLC) | [Chem-Impex][3] |

| Storage Conditions | 0 - 8 °C | [Chem-Impex, ChemicalBook][3][6] |

Note: Minor variations in molecular weight (ranging from 480.22 to 480.6) are reported by different commercial suppliers, which typically arise from using average isotopic masses versus monoisotopic mass for calculations.[1][5][6] For routine laboratory use, the value of 480.56 g/mol is a reliable figure for stoichiometric calculations.

Chemical Structure

The spatial arrangement of the functional groups is key to the utility of this molecule. The diagram below illustrates the connectivity of the Fmoc, glycine, and Boc-piperidine moieties.

Caption: Chemical structure of this compound.

Application in Peptide Synthesis: A Validated Protocol

The primary application of this reagent is as a building block in SPPS.[2] Its molecular weight is critical for accurately preparing the activated amino acid solution for coupling to the growing peptide chain on a solid support.

Experimental Workflow: Coupling Reaction

The following workflow outlines the standard steps for incorporating this compound into a peptide sequence using a carbodiimide activation method. This self-validating protocol includes checkpoints to ensure reaction completion.

Caption: Standard workflow for a single coupling cycle in SPPS.

Detailed Step-by-Step Protocol

Objective: To couple this compound to a free amine on a resin-bound peptide.

Materials:

-

This compound (MW: 480.56 g/mol )

-

Rink Amide resin (or other suitable resin with a free amine)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma) or Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Methodology (based on a 0.1 mmol scale):

-

Resin Swelling & Deprotection:

-

Swell the resin (0.1 mmol) in DMF for 30 minutes.

-

Drain the DMF. Add 20% piperidine in DMF and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove residual piperidine.

-

-

Preparation of Activated Amino Acid Solution (The Critical Step):

-

In a separate vessel, weigh 240.3 mg (0.5 mmol, 5 equivalents) of this compound. The accuracy of this measurement, based on the molecular weight, is paramount for driving the reaction to completion.

-

Add 0.5 mmol of an activating agent (e.g., HOBt or Oxyma).

-

Dissolve the mixture in 2 mL of DMF.

-

-

Activation and Coupling:

-

Add 0.5 mmol of DIC to the amino acid solution.

-

Immediately add the activated solution to the vessel containing the deprotected resin.

-

Agitate the reaction mixture at room temperature for 2 hours.

-

-

Validation and Capping:

-

Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free amines.

-

If the Kaiser test is positive (blue beads), the coupling is incomplete. The coupling step should be repeated with a freshly prepared activated amino acid solution.

-

Once a negative Kaiser test is achieved, wash the resin extensively with DMF and DCM to prepare for the next cycle of deprotection and coupling.

-

Conclusion

This compound is a sophisticated and highly versatile reagent for modern peptide chemistry. A precise understanding and application of its molecular weight (480.56 g/mol ) are non-negotiable for achieving high-yield, high-purity synthesis of complex peptides. The dual-protection scheme allows for orthogonal deprotection strategies, opening avenues for creating advanced molecular architectures for drug development and biomedical research.[3][4] This guide provides the foundational knowledge and a validated protocol to empower researchers to effectively utilize this valuable compound in their synthetic endeavors.

References

-

N-FMOC-1(1-BOC-PIPERIDIN-4-YL)-D,L-GLYCINE. ChemBK. [Link]

-

FAA9165.1000 Fmoc-L-Gly(N-Boc-piperidin-4-yl)-OH – 1g. GenoChem World. [Link]

-

1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [183673-66-7]. Aapptec Peptides. [Link]

-

2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | C27H32N2O6 | CID 2756163. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 269078-80-0 [amp.chemicalbook.com]

- 7. 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | C27H32N2O6 | CID 2756163 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Piperidine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, recognized globally as a "privileged structure".[1] Its prevalence in a vast number of natural products, active pharmaceutical ingredients (APIs), and FDA-approved drugs underscores its significance.[2][3] This guide provides a comprehensive exploration of the piperidine moiety's applications in drug discovery. We will delve into its fundamental physicochemical and structural properties that make it an ideal scaffold, examine its role in blockbuster drugs across major therapeutic areas, detail key synthetic strategies, and analyze structure-activity relationships (SAR). This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, synthesizing technical accuracy with field-proven insights to facilitate the design of next-generation therapeutics.

The Piperidine Scaffold: A Convergence of Favorable Physicochemical and Structural Properties

The utility of the piperidine ring is not coincidental; it stems from a unique combination of properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] These characteristics make it a versatile tool for medicinal chemists to optimize drug-like properties.[5]

Physicochemical Advantages

The piperidine nitrogen atom is central to its utility. Its basicity (pKa of the conjugate acid is ~11.2) allows it to be protonated at physiological pH.[5] This feature is critical for:

-

Aqueous Solubility: The formation of a positive charge enhances water solubility, which is crucial for drug formulation and absorption.

-

Target Engagement: The protonated nitrogen can act as a hydrogen bond donor, forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's active site. The unprotonated nitrogen can act as a hydrogen bond acceptor.[6]

-

Modulating Lipophilicity: The piperidine ring itself provides a non-polar, saturated carbocyclic framework, contributing to a molecule's overall lipophilicity (logP). This balance between the polar nitrogen center and the non-polar ring allows chemists to fine-tune a compound's ability to cross biological membranes, including the blood-brain barrier.[7][8]

Structural and Conformational Dynamics

Unlike flat aromatic rings, the sp³-hybridized nature of the piperidine ring imparts a three-dimensional character to molecules.[9] It predominantly adopts a low-energy chair conformation, similar to cyclohexane.[10] This has profound implications for drug design:

-

Precise Vectorial Display of Substituents: The chair conformation places substituents in well-defined axial and equatorial positions. This allows for the precise spatial orientation of pharmacophoric groups to maximize interactions with a biological target.[11]

-

Conformational Restriction: Incorporating a piperidine ring can reduce the conformational flexibility of a molecule. This entropic advantage can lead to higher binding affinity for the target receptor or enzyme.[5]

-

Metabolic Stability: The piperidine scaffold is generally considered metabolically stable. However, positions adjacent to the nitrogen can be susceptible to oxidation. Strategic substitution at these positions is a common tactic to enhance metabolic stability and improve a drug's half-life.[5][7]

The Critical Role of Stereochemistry

The introduction of one or more chiral centers on the piperidine ring can significantly influence a drug's properties.[12] Different stereoisomers of the same compound can exhibit vastly different biological activities, selectivities, and pharmacokinetic profiles.[13] This is because the three-dimensional arrangement of atoms is critical for molecular recognition by chiral biological targets like enzymes and receptors. Therefore, the stereocontrolled synthesis of piperidine derivatives is a key focus in modern drug discovery.[13][14]

Core Applications in Major Therapeutic Areas

The piperidine scaffold is present in the structures of drugs across more than twenty therapeutic classes.[9][15] Its versatility is showcased by its central role in treating a wide spectrum of human diseases.

Central Nervous System (CNS) Disorders

The ability to modulate physicochemical properties to achieve blood-brain barrier penetration makes the piperidine ring a mainstay in CNS drug discovery.[1]

-

Alzheimer's Disease: Donepezil, an acetylcholinesterase inhibitor, features a piperidine moiety that is crucial for its mechanism. The basic nitrogen of the piperidine interacts with the peripheral anionic site of the enzyme.[9][16]

-

Schizophrenia: Atypical antipsychotics like Risperidone utilize a piperidine ring. The benzisoxazole-piperidine core is designed for potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[2]

-

Pain Management: The synthetic opioid Fentanyl and its analogs are potent analgesics. The N-substituted piperidine core is the key pharmacophore responsible for its interaction with μ-opioid receptors.

| Drug | Target | Therapeutic Use |

| Donepezil | Acetylcholinesterase | Alzheimer's Disease |

| Risperidone | Dopamine D2 / Serotonin 5-HT2A Receptors | Schizophrenia, Bipolar Disorder |

| Methylphenidate | Dopamine/Norepinephrine Transporters | ADHD |

| Paroxetine | Serotonin Reuptake Transporter (SERT) | Depression, Anxiety Disorders |

Oncology

In cancer therapy, the piperidine scaffold is frequently employed in the design of targeted therapies, particularly kinase inhibitors.[17][18] The ring often serves as a rigid and synthetically tractable linker to correctly position key binding fragments within the ATP-binding pocket of kinases.[19][20]

For example, piperidine derivatives have been developed as potent inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in many cancers.[19][21] Inhibition of this pathway can suppress tumor cell proliferation, survival, and migration.

Caption: PI3K/Akt signaling pathway inhibited by a piperidine-containing drug.

Infectious Diseases

The piperidine scaffold is also integral to the development of agents against infectious diseases.

-

Antiviral (HIV): Small-molecule CD4 mimetics based on the piperidine scaffold have been developed.[22] These compounds, such as (S)-MCG-IV-210, bind to the HIV-1 envelope glycoprotein gp120, mimicking the natural ligand CD4.[23] This interaction can inhibit viral entry and sensitize infected cells to antibody-dependent cellular cytotoxicity (ADCC), a key immune response.[22][23]

-

Antibacterial: With the rise of multidrug-resistant bacteria, novel therapeutic agents are urgently needed. Piperidine derivatives have shown promising activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), by potentially reducing biofilm formation and attenuating pro-inflammatory responses.[24]

-

Antifungal and Antiparasitic: The natural alkaloid piperine, found in black pepper, contains a piperidine moiety and has demonstrated broad-spectrum activity against various fungi, including Candida albicans, and parasites like Leishmania and Plasmodium species.[25]

Synthetic Strategies for Piperidine Scaffolds

The widespread use of piperidines is supported by a rich and well-established body of synthetic chemistry. A multitude of methods exist for the construction and functionalization of the piperidine ring.[9][15]

Key Synthetic Routes

-

Catalytic Hydrogenation of Pyridines: This is one of the most common and direct methods for synthesizing piperidines. Substituted pyridines are reduced using hydrogen gas over a metal catalyst, such as platinum(IV) oxide (PtO₂) or Raney Nickel.[9][26] This method often favors the formation of cis-disubstituted piperidines.[26]

-

Intramolecular Cyclization: Acyclic precursors containing a nitrogen atom and a suitable electrophilic or nucleophilic terminus can be cyclized to form the piperidine ring. Methods include reductive amination of δ-ketoamines and intramolecular aza-Michael additions.[9]

-

Multicomponent Reactions (MCRs): MCRs allow for the rapid assembly of complex piperidine structures from three or more simple starting materials in a single step, which is highly efficient for generating chemical libraries for drug screening.[15]

Caption: Common synthetic workflows for accessing piperidine scaffolds.

Experimental Protocol: Catalytic Hydrogenation of a Pyridine Precursor

This protocol provides a general methodology for the synthesis of a piperidine derivative via the hydrogenation of a corresponding pyridine.

Objective: To synthesize 4-benzylpiperidine from 4-benzylpyridine.

Materials:

-

4-Benzylpyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂, Adam's catalyst, 0.02 eq)

-

Ethanol (EtOH), reaction solvent

-

Concentrated Hydrochloric Acid (HCl)

-

Parr Hydrogenation Apparatus or H-Cube Reactor

-

Rotary Evaporator

-

Standard glassware for filtration and workup

Procedure:

-

Reaction Setup: In a suitable pressure vessel for a Parr apparatus, dissolve 4-benzylpyridine (e.g., 5.0 g) in ethanol (50 mL).

-

Acidification: Add concentrated HCl (e.g., 3 mL) to the solution. The acidification of the pyridine nitrogen facilitates the reduction of the aromatic ring.

-

Catalyst Addition: Carefully add PtO₂ (e.g., 135 mg) to the reaction mixture under an inert atmosphere if possible, although brief air exposure is often tolerated.

-

Hydrogenation: Seal the pressure vessel and place it in the Parr apparatus. Purge the vessel with nitrogen gas, then pressurize with hydrogen gas to the desired pressure (e.g., 50-60 psi).

-

Reaction Execution: Begin shaking or stirring the reaction mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 4-12 hours).

-

Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

-

Workup: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The residue will contain the hydrochloride salt of the product.

-

Isolation: The product can be isolated as its hydrochloride salt or neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., dichloromethane) to yield the free base.

-

Purification & Characterization: The crude product can be purified by distillation or column chromatography if necessary. The structure and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Case Study: Structure-Activity Relationship (SAR) of Piperidine-Based Inhibitors

Understanding the SAR is fundamental to optimizing a lead compound's potency and selectivity.[21] A study on novel farnesyltransferase (FTase) inhibitors provides an excellent example of the piperidine scaffold's role.[27] FTase is a target in oncology, and inhibiting it can block the function of oncogenic proteins like Ras.

Starting from a moderately active piperidin-2-one lead, systematic modifications revealed key SAR insights.[27]

Table 2: SAR Summary for Piperidine-Based FTase Inhibitors [27]

| Compound Position | Modification | Impact on FTase Inhibition | Rationale |

| N-1 Position | Changing 3-pyridylmethyl to 2- or 4-pyridylmethyl | Complete loss of activity | The 3-pyridyl nitrogen is critical for a key interaction in the binding pocket. |

| C-5 Position | Reducing the nitro group to an amine | Loss of activity | The electron-withdrawing nitro group is important for potency. |

| Piperidine Core | Reducing the C2-ketone (piperidone) to a methylene (piperidine) | >10-fold increase in potency (IC₅₀ from 42 nM to 3.7 nM) | The increased flexibility and altered geometry of the piperidine ring likely allows for a more optimal fit within the enzyme's active site. |

| C-6 Position | Introducing a phenyl group | Significant increase in potency | The phenyl group likely engages in favorable hydrophobic or π-stacking interactions. |

This case study demonstrates that even subtle changes to the piperidine core and its substituents can have a dramatic effect on biological activity. The conversion from a piperidone to a piperidine ring, in particular, highlights the importance of the core scaffold's flexibility and three-dimensional shape.[27]

Conclusion

The piperidine moiety is unequivocally one of the most important and versatile scaffolds in medicinal chemistry. Its unique combination of tunable physicochemical properties, conformational rigidity, and synthetic accessibility has cemented its status as a privileged structure in drug discovery.[7][17] From CNS disorders to oncology and infectious diseases, piperidine-containing drugs have had a profound impact on human health. As synthetic methodologies become more advanced and our understanding of molecular biology deepens, the rational design of novel piperidine-based therapeutics will continue to be a highly fruitful and vital area of research, promising new solutions to pressing medical challenges.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][9][15][18][28][29][30]

-

Mitra, S., Anand, U., Jha, N. K., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 777418. [Link][19][20][31]

-

Kaur, M., Singh, M., & Chadha, N. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry, 157, 687-711. [Link][17]

-

Mitra, S., Anand, U., Jha, N. K., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal. [Link][20]

-

Mitra, S., Anand, U., Jha, N. K., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Semantic Scholar. [Link][31]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link][18]

-

Reddemma, M., GangaSupraja, K., Sree Lakshmi, E., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link][16]

-

Janecka, A., Gach-Janczak, K., & Szymański, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link][7]

-

Jones, S. P., Firth, J. D., Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link][26]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][15]

-

Lulla, A., et al. (2010). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 53(12), 4843-4847. [Link][8]

-

Kim, D., et al. (2002). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 45(8), 1644-1653. [Link][27]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link][29]

-

Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. ResearchGate. [Link][2]

-

Maccioni, E., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(11), 3244. [Link][32]

-

Global Suppliers. (2025). The Significance of Piperidine Derivatives in Modern Drug Discovery. Global Suppliers. [Link][33]

-

El-Sayed, M. A., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1). [Link][34]

-

Gul, S., et al. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link][35]

-

Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link][12]

-

Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link][14]

-

Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2021). The Multifaceted Antimicrobial Profile of Piperine in Infectious Disease Management: Current Perspectives and Potential. Molecules, 26(16), 4913. [Link][25]

-

Balasubramaniam, B., et al. (2020). Epidemiological Study of Multidrug Resistant and Efficiency of Piperidine Compounds against Hospital Acquired Opportunistic Pathogens in Tamil Nadu, India. Journal of Pure and Applied Microbiology, 14(1), 517-525. [Link][24]

-

Alsahafi, N., et al. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 15(5), 1185. [Link][22]

-

Alsahafi, N., et al. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 15(5), 1185. [Link][23]

-

Wikipedia. (n.d.). Piperidine. In Wikipedia. Retrieved January 7, 2026, from [Link].[10]

-

Ravi, U., & Kumar, S. (Eds.). (2018). Piperidine-Based Drug Discovery. Academic Press. [Link][30]

-

Ataman Kimya. (n.d.). PIPERIDINE. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperidine - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. thieme-connect.de [thieme-connect.de]

- 13. thieme-connect.com [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijnrd.org [ijnrd.org]

- 17. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cris.bgu.ac.il [cris.bgu.ac.il]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. microbiologyjournal.org [microbiologyjournal.org]

- 25. mdpi.com [mdpi.com]

- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives | Semantic Scholar [semanticscholar.org]

- 32. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]

- 33. nbinno.com [nbinno.com]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

The Strategic Incorporation of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine: A Guide to Engineering Conformational Constraint in Peptidomimetics

Abstract

The rational design of peptide-based therapeutics is a frontier in medicinal chemistry, demanding precise control over molecular conformation to enhance potency, selectivity, and metabolic stability. This technical guide delves into the core principles and practical applications of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine, a pivotal building block for inducing conformational constraint in synthetic peptides. By moving beyond a simple catalog of protocols, this document elucidates the causal relationships between the unique structural attributes of this N-substituted glycine derivative and its profound impact on peptide secondary structure and, consequently, biological activity. We will explore its synthesis, conformational properties, strategic incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and its role in the development of next-generation peptidomimetics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage constrained amino acids to overcome the inherent limitations of natural peptides.

Introduction: The Imperative for Conformational Control in Peptide Drug Design

Native peptides, despite their exquisite biological specificity, are often beleaguered by significant liabilities as therapeutic agents, including susceptibility to proteolytic degradation and a high degree of conformational flexibility. This flexibility can lead to a significant entropic penalty upon binding to a biological target, thereby reducing affinity. The field of peptidomimetics seeks to address these challenges by designing peptide-like molecules with improved pharmacological properties.[1] A key strategy in this endeavor is the incorporation of non-natural, constrained amino acids that lock the peptide backbone into a bioactive conformation.[2]

This compound is a preeminent example of such a constrained building block.[3][4] As an N-substituted glycine, or "peptoid" residue, it introduces a bulky, cyclic substituent directly onto the backbone amide nitrogen. This seemingly subtle modification has profound stereoelectronic consequences, fundamentally altering the rotational landscape of the peptide chain and offering a powerful tool to engineer specific secondary structures.[5] The piperidine moiety itself is a privileged scaffold in medicinal chemistry, known to enhance drug-like properties.[6] This guide will provide the technical insights and practical methodologies required to effectively utilize this versatile building block.

Physicochemical and Structural Profile

This compound is a white solid supplied as a racemate or in its stereochemically pure forms.[4] Its structure is characterized by three key components: the N-terminal Fmoc protecting group for use in standard SPPS, the carboxylic acid for peptide bond formation, and the defining N-(1-Boc-piperidin-4-yl) substituent.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₂N₂O₆ | [4] |

| Molecular Weight | 480.55 g/mol | [7] |

| Appearance | White solid | [4] |

| Storage Conditions | 0 - 8 °C | [4] |

| Purity (HPLC) | ≥ 95% | [4] |

| Synonyms | N-Fmoc-DL-amino-(N-Boc-4-piperidinyl)acetic acid | [4] |

| CAS Number | 204058-24-2 (DL form) | [4] |

The presence of both the base-labile Fmoc group and the acid-labile Boc group allows for orthogonal protection strategies, providing synthetic flexibility in complex peptide synthesis.

Caption: Chemical structure of this compound.

The Conformational Impact of N-Substitution

The substitution on the backbone nitrogen atom is the critical feature that imparts conformational constraint. In a standard peptide bond, the amide linkage is predominantly found in the trans conformation due to steric hindrance. However, in N-substituted glycines (peptoids), the energy barrier between the cis and trans amide bond conformations is significantly lower, leading to a mixture of isomers in solution.[8]

The nature of the substituent dictates the preferred conformation. While bulky N-alkyl side chains often favor cis-amide bonds, leading to helical structures analogous to a polyproline type I helix, N-aryl side chains have been shown to enforce a strong preference for trans-amide bonds.[3][8] The N-(piperidin-4-yl) group, being a bulky, non-aromatic cyclic alkyl substituent, is expected to influence the cis/trans equilibrium significantly.

Causality of Constraint:

-

Steric Hindrance: The bulky piperidine ring restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds. This steric clash limits the accessible regions of the Ramachandran plot, pre-organizing the peptide backbone into a more defined conformation.

-

Amide Bond Isomerization: The N-substitution encourages the formation of cis-amide bonds, a conformation rarely seen in standard peptides outside of proline residues. This ability to populate cis conformations can induce turns and other unique secondary structures.

-

Loss of Hydrogen Bond Donor: The substitution on the amide nitrogen removes the hydrogen bond donor capability at that position. This prevents the formation of canonical secondary structures like α-helices and β-sheets that rely on these hydrogen bonds, thereby directing the peptide to adopt alternative folded structures.[9]

While specific NMR or X-ray crystallographic studies on peptides containing solely N-(1-Boc-piperidin-4-yl)-glycine are not widely published, extensive research on related N-substituted glycine oligomers confirms these principles.[5][8] These studies consistently demonstrate that N-substitution is a powerful method for creating stable, well-defined secondary structures.[3]

Caption: Comparison of conformational freedom in standard vs. N-substituted peptides.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard Fmoc/tBu SPPS strategy. However, due to its steric bulk, certain modifications to standard protocols are warranted to ensure efficient coupling.

Detailed Experimental Protocol

This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, or HCTU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Ninhydrin test kit for monitoring coupling completion

Workflow:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Activation and Coupling:

-

Rationale: Due to the steric hindrance of the N-substituent, a more potent activating agent and a slightly longer coupling time are recommended. Using a higher equivalency of the amino acid can also drive the reaction to completion.

-

In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

-

Add 6-10 equivalents of DIPEA to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. Double coupling may be necessary for difficult sequences.

-

-

Monitoring and Washing:

-

Perform a Kaiser (ninhydrin) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

If the test is positive (blue beads), repeat the coupling step (double coupling).

-

Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin with DCM and dry under vacuum.

-

Treat the peptide-resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). This step will also remove the Boc group from the piperidine nitrogen.

-

Agitate for 2-4 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

-

Caption: SPPS workflow for incorporating this compound.

Case Studies and Applications in Drug Discovery

The incorporation of constrained amino acids like N-(1-Boc-piperidin-4-yl)-glycine is a validated strategy for enhancing the therapeutic potential of peptides. While specific, publicly available case studies detailing the use of this exact molecule in a clinical candidate are limited, the principles are well-established in the design of peptidomimetics.

Hypothetical Application: Targeting a Protein-Protein Interaction (PPI)

Consider a therapeutic peptide designed to inhibit a PPI. The native peptide may bind with moderate affinity but is rapidly degraded.

-

Problem: A flexible hinge region in the peptide contributes to a high entropic penalty upon binding and exposes a cleavage site for proteases.

-

Strategy: Replace a glycine residue in the hinge region with N-(1-Boc-piperidin-4-yl)-glycine.

-

Expected Outcome:

-

Increased Affinity: The constrained amino acid pre-organizes the hinge region into a conformation that is closer to the bound state, reducing the entropic penalty and increasing binding affinity.

-

Enhanced Proteolytic Stability: The N-substituted amide bond is not a substrate for common proteases, significantly increasing the peptide's half-life in vivo.[9]

-

Improved Pharmacokinetics: The piperidine moiety can increase lipophilicity and modulate solubility, potentially improving cell permeability and overall pharmacokinetic properties.[10]

-

This strategic substitution transforms a promising but flawed peptide lead into a viable drug candidate. This approach has been successfully applied in the development of various peptide therapeutics, including those targeting GPCRs and intracellular PPIs.[2][11]

Conclusion and Future Outlook

This compound is more than just another amino acid derivative; it is a strategic tool for molecular engineering. By imparting localized conformational constraint, it allows medicinal chemists to systematically address the core weaknesses of peptide-based therapeutics. Its ability to modulate backbone geometry, block enzymatic degradation, and introduce a privileged medicinal chemistry scaffold makes it an invaluable component in the modern drug discovery toolkit. As the industry continues to tackle increasingly complex biological targets, such as intracellular protein-protein interactions, the rational application of constrained amino acids like N-(1-Boc-piperidin-4-yl)-glycine will be paramount to success. Future research will likely focus on the asymmetric synthesis of its enantiomers to allow for even finer control over peptide topography and the exploration of its use in novel macrocyclic and stapled peptide architectures.

References

-

Kirshenbaum, K., Zuckermann, R. N., & Dill, K. A. (1999). Designing polymers that mimic the structures of proteins. Current Opinion in Structural Biology, 9(4), 530-535. [Link]

-

Stout, D. A., & Kirshenbaum, K. (2008). Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Journal of the American Chemical Society, 130(24), 7642–7649. [Link]

-

Armen, R. S., & Gellman, S. H. (2021). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. ACS Chemical Biology, 16(10), 2005-2015. [Link]

-

Lau, W. F., & Pettitt, B. M. (1989). Conformations of the glycine dipeptide. Journal of the American Chemical Society, 111(11), 4111-4113. [Link]

-

Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi, 137(10), 1215-1222. [Link]

-

Aubry, A., Bayeul, D., Mangeot, J. P., Vidal, J., Sterin, S., Collet, A., ... & Marraud, M. (1991). X-ray conformational study of hydrazino peptide analogues. Biopolymers, 31(6), 793-801. [Link]

-

Crisma, M., Valle, G., Toniolo, C., Bianco, A., & Maggini, M. (1993). Structural versatility of peptides from Cα,α-disubstituted glycines: Crystal-state conformational analysis of homopeptides from Cα-methyl, Cα-benzylglycine [(αMe)Phe]n. Biopolymers, 33(1), 1-5. [Link]

-

Gu, F., & Newberry, R. W. (2024). Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv. [Link]

-

PeptiDream Inc. (2017). Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]

-

Simon, R. J., Kania, R. S., Zuckermann, R. N., Huebner, V. D., Jewell, D. A., Banville, S., ... & Marlowe, C. K. (1992). Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences, 89(20), 9367-9371. [Link]

-

Andreu, D., & Ruiz-Rodriguez, J. (2015). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry, 15(1), 5-15. [Link]

-